2,2-Bis(p-(2-glycidyloxy-3-butoxypropyloxy)phenyl)propane

Epoxy Resin Viscosity Processing

2,2-Bis(p-(2-glycidyloxy-3-butoxypropyloxy)phenyl)propane is a difunctional alkyl ether-modified bisphenol A diglycidyl ether. In its commercial form, it presents as a clear, low-viscosity liquid epoxy resin with a viscosity range of 700–1400 cP at 25°C and an epoxide equivalent weight (EEW) of 310–390 g/eq.

Molecular Formula C35H52O8
Molecular Weight 600.8 g/mol
CAS No. 71033-08-4
Cat. No. B13351582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(p-(2-glycidyloxy-3-butoxypropyloxy)phenyl)propane
CAS71033-08-4
Molecular FormulaC35H52O8
Molecular Weight600.8 g/mol
Structural Identifiers
SMILESCCCCOCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(COCCCC)OCC3CO3)OCC4CO4
InChIInChI=1S/C35H52O8/c1-5-7-17-36-19-31(40-23-33-25-42-33)21-38-29-13-9-27(10-14-29)35(3,4)28-11-15-30(16-12-28)39-22-32(20-37-18-8-6-2)41-24-34-26-43-34/h9-16,31-34H,5-8,17-26H2,1-4H3
InChIKeyOGJYOKDCDJTEGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Bis(p-(2-glycidyloxy-3-butoxypropyloxy)phenyl)propane (CAS 71033-08-4): A Modified Bisphenol A Epoxy Resin for Flexible, Low-Viscosity Formulations


2,2-Bis(p-(2-glycidyloxy-3-butoxypropyloxy)phenyl)propane is a difunctional alkyl ether-modified bisphenol A diglycidyl ether [1]. In its commercial form, it presents as a clear, low-viscosity liquid epoxy resin with a viscosity range of 700–1400 cP at 25°C and an epoxide equivalent weight (EEW) of 310–390 g/eq . It is approved by the FDA for indirect food contact under 21 CFR 175.300, making it suitable for coatings and adhesives in regulated applications [2].

Why Standard DGEBA or Simple Reactive Diluents Cannot Replicate the Performance of 2,2-Bis(p-(2-glycidyloxy-3-butoxypropyloxy)phenyl)propane


Standard bisphenol A diglycidyl ether (DGEBA) exhibits a high viscosity (typically 10,000–14,000 mPa·s at 25°C) which often necessitates volatile organic solvents or monofunctional reactive diluents for processability . These additives can plasticize the cured network, reducing glass transition temperature and mechanical strength. Diluting a high-viscosity DGEBA with a simple alkyl glycidyl ether to match the 1,400 cP maximum of this compound would severely compromise crosslink density [1]. 2,2-Bis(p-(2-glycidyloxy-3-butoxypropyloxy)phenyl)propane integrates the diluent function directly into the bisphenol A backbone via chemically bound butoxypropyloxy segments, providing inherently low viscosity and retained difunctionality for a balanced property profile [2].

Quantitative Differentiation Guide: How 2,2-Bis(p-(2-glycidyloxy-3-butoxypropyloxy)phenyl)propane Compares to Standard Epoxy Resins


Viscosity: An Order of Magnitude Lower than Standard DGEBA

The target compound exhibits a dynamic viscosity of 700–1400 cP (mPa·s) at 25°C . In contrast, a standard unmodified liquid DGEBA epoxy resin (e.g., Epon 828 type) typically has a viscosity of 10,000–14,000 mPa·s at the same temperature . This represents a viscosity reduction of at least 86% for the lowest recorded DGEBA value relative to the maximum target value, drastically improving flow and wetting without the need for solvent or reactive diluent addition.

Epoxy Resin Viscosity Processing Solvent-free

Epoxy Equivalent Weight: Designed for Flexibility over Maximum Strength

The epoxide equivalent weight (EEW) of the target compound ranges from 310 to 390 g/eq , which is substantially higher than that of standard DGEBA, which ranges narrowly from 183 to 190 g/eq [1]. This higher EEW directly translates to a lower crosslink density upon curing, imparting greater molecular mobility between crosslinks and thus significantly enhanced elongation at break and impact resistance in the final thermoset [2].

Crosslink Density Flexibility Epoxy Equivalent Weight Formulation

Intrinsic Flexibility vs. Externally Plasticized Epoxy Systems

The target compound incorporates long alkyl ether segments (butoxypropyloxy chains) directly into the bisphenol A backbone, providing 'built-in' flexibility [1]. This contrasts with the common industrial practice of adding free reactive diluents like butyl glycidyl ether (BGE) to DGEBA. While BGE can reduce formulation viscosity to comparable levels (e.g., <1000 mPa·s), its monofunctionality terminates the polymer network, acting as a plasticizer. The difunctional nature of the target compound maintains network integrity, providing a superior balance of toughness and mechanical strength without the risk of diluent migration or phase separation [2].

Toughening Flexibilizer Phase Separation Network Architecture

Regulatory Clearance for Food Contact: A Differentiator from Aliphatic Flexibilizers

2,2-Bis(p-(2-glycidyloxy-3-butoxypropyloxy)phenyl)propane is explicitly listed in FDA's Inventory of Food Contact Substances under 21 CFR 175.300 for use as a component of food contact coatings [1]. Many high-performance aliphatic epoxy flexibilizers lack this specific regulatory allowance, making them unsuitable for can coatings and food processing equipment. Standard DGEBA (CAS 1675-54-3) also shares wide food contact approvals, but its high viscosity necessitates diluents, which may compromise the coating's extractives profile.

Food Contact FDA 21 CFR 175.300 Coatings Regulatory Compliance

High-Value Application Scenarios Leveraging 2,2-Bis(p-(2-glycidyloxy-3-butoxypropyloxy)phenyl)propane's Differentiation


Solvent-Free and High-Solids Industrial Maintenance Coatings

The intrinsic low viscosity (700-1400 cP [1]) allows formulators to develop high-solids or solvent-free epoxy coatings without the use of volatile organic compounds (VOCs). Unlike standard DGEBA, which requires 10-20% organic solvent to achieve a sprayable consistency, this resin can be formulated into compliant, low-emission coatings for tank linings and metal structures where corrosion and methanol resistance are also critical .

Flexible Structural Adhesives for Multi-Material Bonding

The high epoxide equivalent weight (310-390 g/eq [1]) yields a cured network with lower crosslink density, directly enabling high elongation and impact resistance. This makes it the resin of choice for structural adhesives joining dissimilar materials (e.g., metal to composite) where differential thermal expansion would cause a brittle, highly crosslinked DGEBA adhesive to crack. The built-in flexibility eliminates the need for external plasticizers that compromise cohesive strength [2].

Food and Beverage Can Linings

For epoxy-based internal coatings for food and beverage cans, regulatory clearance is paramount. This compound's explicit authorization under FDA 21 CFR 175.300 [1] provides a legally defensible starting point for formulators. Its low viscosity facilitates application by high-speed roller coating, while its flexible backbone withstands the can-forming process (e.g., deep drawing and beading) without stress-cracking, maintaining barrier integrity .

Electrical Potting and Encapsulation Compounds

In electrical and electronic potting, the resin must completely fill complex cavities and wet delicate components without generating excessive exothermic heat during cure. The low initial viscosity of this compound ensures superior wetting and air release compared to filled DGEBA systems. More importantly, the chemically bound flexible segments create a cured thermoset that imparts low internal stress on sensitive electronic circuitry over thermal cycling, extending component lifetime [2].

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